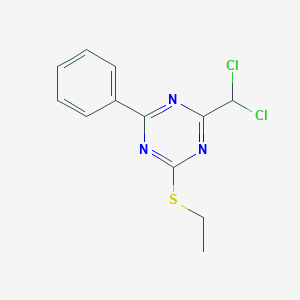

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine

概要

説明

Compounds like this, which appear to be a type of triazine derivative, are often used in various fields such as medicine, agriculture, and materials science due to their versatile chemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with trichloromethane in strong organic basic conditions . Another method involves using 5-ethylthio-1H-tetrazole as the activator .Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray crystallography . Computational methods, such as density functional theory (DFT), are also used to predict molecular structures .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on many factors . Chemoselectivity, the ability of a reagent to react with one group or atom in a molecule in preference to another, is an important concept in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques, including thermal analysis, particle analysis, and total organic carbon (TOC) measurements .科学的研究の応用

Photoinitiator or Co-initiator in Polymerization

2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, a similar triazine derivative, has been employed as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. This compound, when paired with suitable sensitizers, acts as an effective co-initiator in photoinitiating systems under visible light. Its usage in a three-component system leads to increased efficiency of the polymerization reaction under visible light irradiation compared to two-component systems (Kabatc, Czech, & Kowalczyk, 2011).

Synthesis of Derivatives

1,3,5-Triazine derivatives have been synthesized for various applications. For instance, 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was prepared by cyclization, leading to the creation of novel compounds. These derivatives often find applications in chemical and pharmaceutical research due to their unique structural and functional properties (Zhang Li-hu, 2014).

Anti-Cancer Activity

A series of 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines, closely related to the compound , were synthesized and evaluated for their anticancer activity. The study revealed that the introduction of phenyl substituents enhances the likelihood of these triazines interacting with protein molecules, potentially increasing their anti-cancer activity. This suggests that such derivatives could be significant in the development of new cancer therapies (Velihina et al., 2021).

Antimicrobial Applications

Triazine derivatives have also been evaluated for their antimicrobial activity. Compounds like 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazine, synthesized from 2,4,6-trichloro-1,3,5-triazine, showed potential as antimicrobial agents. Their structures were confirmed by various spectral data and elemental analysis, highlighting their biological activity potential (Sareen, Khatri, Jain, & Sharma, 2006).

Development of Organic Light-Emitting Diodes (OLEDs)

Triazine-based derivatives have been synthesized and used in the development of organic light-emitting diodes (OLEDs). These derivatives, due to their photophysical properties and chemical stability, are valuable in the fabrication of optoelectronic materials (Idzik et al., 2010).

Fluorescent Dyes with Large Stokes Shifts

Triazine derivatives have been utilized in the synthesis of fluorescent dyes exhibiting large Stokes shifts. This application is significant in fields like bioimaging and diagnostics, where fluorescence-based detection methods are commonly used (Rihn et al., 2012).

Development of High-Performance Polymers

Phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized, demonstrating potential for high-performance materials. These polymers are notable for their solubility, thermal stability, and mechanical properties, making them suitable for advanced engineering applications (Yu et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(dichloromethyl)-4-ethylsulfanyl-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3S/c1-2-18-12-16-10(8-6-4-3-5-7-8)15-11(17-12)9(13)14/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWSJFLFFIEREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)C(Cl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407611.png)

![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(2,4,6-trichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407612.png)

![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B407613.png)

![2-[4-(4-tert-butylphenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B407614.png)

![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407615.png)

![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407616.png)

![4-{4-[(2-chlorobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407622.png)

![4-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-2-(2-furanylmethyl)-7-methoxyisoquinoline-1,3-dione](/img/structure/B407626.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407629.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407632.png)

![Methyl 5-([(4-chlorophenyl)sulfonyl]{3-nitrobenzoyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407634.png)